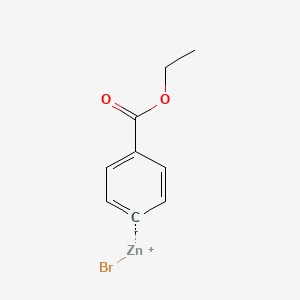

![molecular formula C18H14NNaO9 B1147547 3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT CAS No. 125440-91-7](/img/structure/B1147547.png)

3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

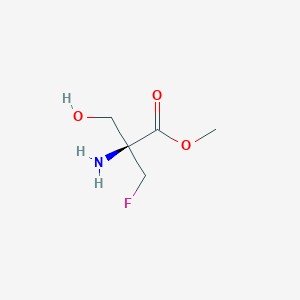

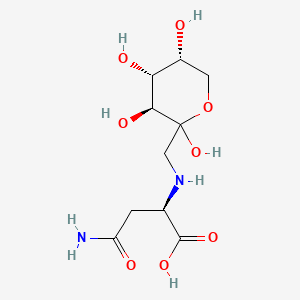

3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT, also known as Resorufin β-D-glucuronide sodium salt, is a compound with the linear formula C18H14NO9Na . It has a molecular weight of 411.29 . This compound is used in biochemical and physiological experiments, where it acts as a reagent to explore the metabolism of drugs and other compounds .

Molecular Structure Analysis

The SMILES string for this compound is[Na].OC1C (OC (C (O)C1O)C (O)=O)Oc2ccc3N=C4C=CC (=O)C=C4Oc3c2 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water at 0.5 mg/mL, producing a clear to slightly hazy, orange solution . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Material Science

Phenoxazines, which include 3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT, have numerous applications in material science . They have been used in organic light-emitting diodes and dye-sensitized solar cells .

Optoelectronics

Phenoxazines and their derivatives have found widespread applications in the field of optoelectronics . They have been used in photoredox catalysts .

Chemotherapy

Phenoxazines have been used in chemotherapy . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Biological Applications

Phenoxazines have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . They have gained prominence in medicine as pharmacological lead structures .

Enzyme Testing

Resorufin β-D-glucuronide sodium salt has been used for testing enzymatic activities . It serves as a substrate for β-glucuronidase enzyme .

Biological Indicator

Resorufin β-D-glucuronide is considered as an internal hydrolysis indicator for enzyme action . It possesses a high extinction coefficient .

Mécanisme D'action

Target of Action

The primary target of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt, also known as Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate, is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.

Mode of Action

3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt serves as a substrate for the β-glucuronidase enzyme . When this compound interacts with its target, it undergoes hydrolysis, a reaction facilitated by the β-glucuronidase enzyme. This interaction results in the release of the parent compound, resorufin .

Pharmacokinetics

The pharmacokinetic properties of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt are influenced by its solubility and stability. It is soluble in water at a concentration of 0.5 mg/mL, which can lead to a clear to slightly hazy, orange solution . This solubility suggests that the compound may have good bioavailability.

Result of Action

The hydrolysis of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt by β-glucuronidase results in the release of resorufin . Resorufin is a highly fluorescent compound, and its release can be monitored as an indicator of β-glucuronidase activity. Therefore, this compound is often used in biochemical assays to measure the activity of this enzyme.

Action Environment

The action of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-glucuronidase enzyme. Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound at a temperature of -20°C .

Safety and Hazards

Propriétés

IUPAC Name |

sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO9.Na/c20-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)19-9)26-18-15(23)13(21)14(22)16(28-18)17(24)25;/h1-6,13-16,18,21-23H,(H,24,25);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMUZGTVOQHXNU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14NNaO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657568 |

Source

|

| Record name | Sodium 3-oxo-3H-phenoxazin-7-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125440-91-7 |

Source

|

| Record name | Sodium 3-oxo-3H-phenoxazin-7-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorufin beta -D-glucuronide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.